1-(4-Iodophenyl)-3-phenylthiourea
Description
1-(4-Iodophenyl)-3-phenylthiourea is a thiourea derivative characterized by a phenyl group and a 4-iodophenyl group attached to the thiourea core (N–C(=S)–N). This compound is synthesized through condensation reactions involving phenyl isothiocyanate and substituted anilines. For instance, and describe the synthesis of analogous phenylthiourea derivatives via reactions with acetylphenyl precursors and subsequent modifications, such as enaminone formation and cyclization to pyrazole derivatives . The iodine substituent at the para position of the phenyl ring introduces significant steric and electronic effects, influencing its reactivity, solubility, and biological interactions.
Properties
CAS No. |
25759-84-6 |
|---|---|
Molecular Formula |
C13H11IN2S |
Molecular Weight |
354.21 g/mol |
IUPAC Name |
1-(4-iodophenyl)-3-phenylthiourea |
InChI |
InChI=1S/C13H11IN2S/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17) |
InChI Key |
WFIHWHMVEOICJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)I |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)I)S |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)I |
Other CAS No. |
25759-84-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Thiourea derivatives exhibit diverse properties depending on substituent groups. Below is a detailed comparison of 1-(4-Iodophenyl)-3-phenylthiourea with its analogs:
Substituent Effects on Physical Properties
Notes:
- Methyl and selenium substituents (e.g., DS036) alter electronic properties, affecting corrosion inhibition efficacy .
Key Observations :
- Chloro and nitro derivatives (e.g., 1-(3-chlorophenyl)-3-cyclohexylthiourea) show potent enzyme inhibition, suggesting electron-withdrawing groups enhance binding to cholinesterases .
- The iodine substituent’s large size may hinder receptor binding compared to smaller groups (e.g., chloro), as seen in CB1 receptor affinity studies .
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